![molecular formula C10H14N4O B13252563 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine](/img/structure/B13252563.png)
4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure combining a pyrrolo[3,4-d]pyrimidine core with a morpholine ring, making it a versatile scaffold for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the preparation of similar pyrrolo[3,4-d]pyrimidine derivatives often includes the use of formamidine and ethyl 2-cyano-4,4-dimethoxybutanoate, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity or solubility.
Scientific Research Applications
4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, affecting cell signaling pathways.
Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in tumor growth
Mechanism of Action
The mechanism of action of 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can disrupt cell signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for anticancer therapies, as it can induce apoptosis and inhibit tumor growth .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar core structure.
Pyrrolo[2,3-d]pyrimidine: Known for its multi-targeted kinase inhibition and apoptosis induction.
Imidazopyridines: Compounds with similar heterocyclic structures used in various therapeutic applications.
Uniqueness
4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine stands out due to its unique combination of a pyrrolo[3,4-d]pyrimidine core and a morpholine ring, which can enhance its solubility and bioavailability. This structural uniqueness contributes to its potential as a versatile scaffold for drug development and other scientific applications.
Properties
Molecular Formula |
C10H14N4O |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine |
InChI |
InChI=1S/C10H14N4O/c1-3-15-4-2-14(1)10-12-6-8-5-11-7-9(8)13-10/h6,11H,1-5,7H2 |
InChI Key |
GWBBPTMMYWQQTI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=C3CNCC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



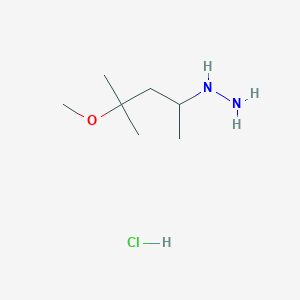


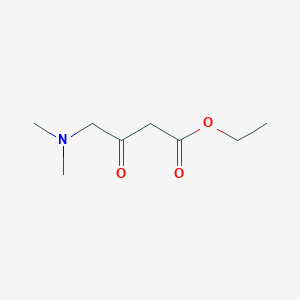
![4-Bromo-1-methyl-5-{4-methyl-3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13252512.png)
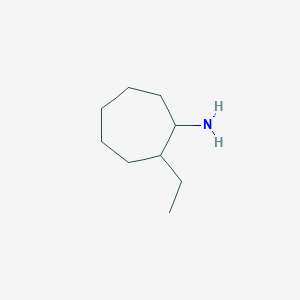
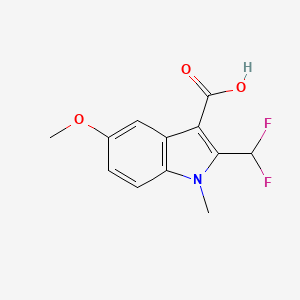
amine](/img/structure/B13252532.png)
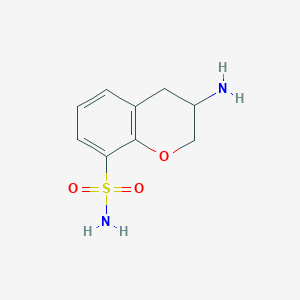
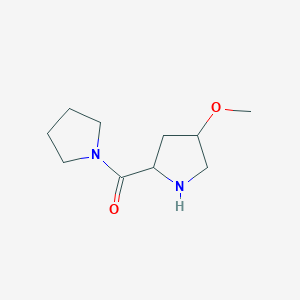

![5Lambda6-thia-8-azaspiro[3.6]decane-5,5-dione](/img/structure/B13252566.png)
![4-Methyl-2-[(pentylamino)methyl]phenol](/img/structure/B13252569.png)
